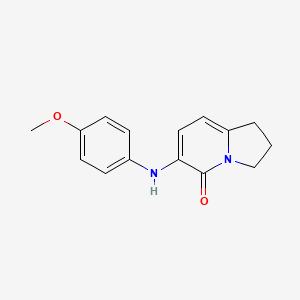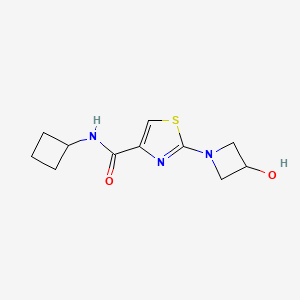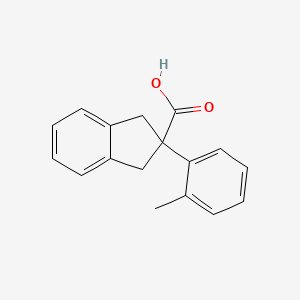![molecular formula C15H27BO2 B11861278 (trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11861278.png)
(trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid is a boronic acid derivative with a unique structure featuring a propyl group and a bicyclohexane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclohexane core, which can be achieved through the hydrogenation of cyclohexene derivatives.
Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be achieved through the reaction of the corresponding boronate ester with a suitable boron source, such as boron tribromide.
Industrial Production Methods
Industrial production of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to boronate esters.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, boronate esters, and coupled products from cross-coupling reactions.
科学的研究の応用
Chemistry
In chemistry, (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid is used as a building block in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for the construction of complex molecular architectures.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to inhibit serine proteases, making them useful in medicinal chemistry.
Medicine
In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors and anticancer agents. The unique structure of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid may offer advantages in drug design.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its boronic acid group allows for functionalization and incorporation into various materials.
作用機序
The mechanism of action of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry.
類似化合物との比較
Similar Compounds
- (trans,trans)-4’-Propyl-[1,1’-bi(cyclohexan)]-4-ol
- 4-(trans-4-Pentylcyclohexyl)phenyl (trans,trans)-4’-Propyl-[1,1’-bi(cyclohexane)]-4-carboxylate
- (Trans,trans)-4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid 4-(trans-4-pentylcyclohexyl)phenyl ester
Uniqueness
What sets (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid apart from similar compounds is its unique combination of a boronic acid group with a bicyclohexane structure
特性
分子式 |
C15H27BO2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC名 |
[2-(4-propylcyclohexyl)cyclohexen-1-yl]boronic acid |
InChI |
InChI=1S/C15H27BO2/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16(17)18/h12-13,17-18H,2-11H2,1H3 |
InChIキー |
IJZWLLTVNCCMFP-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(CCCC1)C2CCC(CC2)CCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11861197.png)


![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)


![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)




![3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861274.png)


